molecular formula C7H13NO4 B8678485 ethyl 3-methyl-2-nitrobutanoate

ethyl 3-methyl-2-nitrobutanoate

Cat. No.: B8678485
M. Wt: 175.18 g/mol
InChI Key: BBUZSHXWJCKPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 3-methyl-2-nitrobutanoate is an organic compound with the molecular formula C7H13NO4. It is an ester derivative of butyric acid, characterized by the presence of a nitro group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-2-nitrobutanoate typically involves the esterification of 3-Methyl-2-nitro-butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-Methyl-2-nitro-butyric acid+EthanolH2SO43-Methyl-2-nitro-butyric acid ethyl ester+Water\text{3-Methyl-2-nitro-butyric acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-Methyl-2-nitro-butyric acid+EthanolH2​SO4​​3-Methyl-2-nitro-butyric acid ethyl ester+Water

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-methyl-2-nitrobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) or sulfuric acid (H2SO4).

    Substitution: Sodium ethoxide (NaOEt) or other nucleophiles.

Major Products Formed

    Oxidation: 3-Methyl-2-amino-butyric acid ethyl ester.

    Reduction: 3-Methyl-2-nitro-butyric acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 3-methyl-2-nitrobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-nitrobutanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methylbutanoate: Similar ester structure but lacks the nitro group.

    Ethyl 2-methylbutanoate: Similar ester structure with a different position of the methyl group.

    Ethyl isovalerate: Similar ester structure with a different branching of the carbon chain.

Uniqueness

ethyl 3-methyl-2-nitrobutanoate is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical and physical properties. The nitro group enhances its reactivity, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

ethyl 3-methyl-2-nitrobutanoate

InChI

InChI=1S/C7H13NO4/c1-4-12-7(9)6(5(2)3)8(10)11/h5-6H,4H2,1-3H3

InChI Key

BBUZSHXWJCKPLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cooled solution of 5.31 g sodium nitrite and 8 g dried phloroglucinol in 70 ml dimethyl formamide is added a solution of 11.3 g 2-iodo-3-methyl-butyric acid ethyl ester in 30 ml dimethyl formamide. The solution is allowed to warm up to room temperature and is stirred over night. The solvent is removed at reduced pressure. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried and the solvent is removed. The title compound is obtained as an oil. MS: m/z (M+)=176.1
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.